1-{[(3-Fluoropyridin-2-yl)oxy]methyl}cyclopentan-1-amine
Description
1-{[(3-Fluoropyridin-2-yl)oxy]methyl}cyclopentan-1-amine is a cyclopentane-derived amine featuring a fluorinated pyridinyloxy-methyl substituent. The cyclopentylamine core is functionalized with a 3-fluoropyridin-2-yloxy group, which introduces both aromatic and electron-withdrawing characteristics. This structural motif is common in medicinal chemistry, where fluorinated pyridines enhance metabolic stability and bioavailability .
Properties
IUPAC Name |
1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-9-4-3-7-14-10(9)15-8-11(13)5-1-2-6-11/h3-4,7H,1-2,5-6,8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCYPMKLFQZSPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(COC2=C(C=CC=N2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3-Fluoropyridin-2-yl)oxy]methyl}cyclopentan-1-amine typically involves the reaction of 3-fluoropyridine with cyclopentylamine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
The reaction proceeds through nucleophilic substitution, where the amine group of cyclopentylamine attacks the fluoropyridine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-{[(3-Fluoropyridin-2-yl)oxy]methyl}cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols (R-SH) or amines (R-NH2) in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include imines, amides, secondary amines, tertiary amines, and substituted pyridine derivatives.
Scientific Research Applications
1-{[(3-Fluoropyridin-2-yl)oxy]methyl}cyclopentan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[(3-Fluoropyridin-2-yl)oxy]methyl}cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. Additionally, it can inhibit or activate enzymes involved in various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural differences and similarities with related compounds:
Key Observations :
- Cyclopentylamine Core: The target compound shares a cyclopentylamine backbone with (1R,3S)-3-fluorocyclopentan-1-amine and 1-[(dimethylamino)methyl]cyclopentan-1-amine. However, the latter lacks the pyridinyloxy group, resulting in reduced aromaticity and hydrophobicity .
- Fluorinated Moieties : Fluorine substitution enhances metabolic stability. The 3-fluoropyridin-2-yloxy group in the target compound provides distinct electronic effects compared to the trifluoromethylphenyl group in ’s compound, which may alter receptor-binding kinetics .
- Complexity : The target compound is less structurally complex than the trifluoromethylphenyl-dihydropyridine derivatives in –4, which incorporate additional rings and carbonyl functionalities .
Pharmacological and Physicochemical Properties
- Metabolic Stability : Fluorination at the pyridine ring (as in the target compound) reduces susceptibility to oxidative metabolism, a feature shared with 3-fluorobicyclo[1.1.1]pentan-1-amine .
- Target Selectivity : The pyridinyloxy group may confer selectivity for kinases or GPCRs, similar to Cytokinetics’ patented compounds in .
Biological Activity
1-{[(3-Fluoropyridin-2-yl)oxy]methyl}cyclopentan-1-amine, a compound with potential therapeutic applications, is of interest due to its unique structural features and biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : CHClFNO
- Molecular Weight : 283.17 g/mol
- CAS Number : 1344288-19-2
Biological Activity Overview
The biological activity of this compound includes various pharmacological effects such as:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines.
- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of various bacterial strains.
Antitumor Activity
Recent research has highlighted the antitumor potential of this compound. A study evaluated its effects on human cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and PC3 (prostate cancer).
Case Study Findings
In vitro studies demonstrated that:
- MCF7 Cells : The compound induced significant apoptosis with an IC value of approximately 10.2 µM.
- A549 Cells : Showed sensitivity with an IC value of about 6.6 µM.
These findings indicate a selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development.
The proposed mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : The compound appears to activate intrinsic apoptotic pathways, leading to cell death characterized by morphological changes such as nuclear condensation and membrane blebbing.
- Cell Cycle Arrest : Evidence suggests that it may interfere with cell cycle progression, particularly at the G1 phase.
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Table
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
These results indicate moderate antimicrobial activity, warranting further exploration into its potential as an antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
